1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-2-1-3-8(9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBCZUFGFUMMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-30-6 | |
| Record name | 1-[(2-bromophenyl)methyl]cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with readily available precursors such as 2-bromobenzyl derivatives or 2-bromophenyl-containing cyclopropane intermediates. One common intermediate is dimethyl 2-(2-bromophenyl)cyclopropane-1,1-dicarboxylate, which serves as a versatile scaffold for further functionalization.
Cyclopropane Ring Construction
The cyclopropane ring can be constructed via classical cyclopropanation reactions involving alkenes and carbenoid species. For example, the Simmons-Smith reaction or metal-catalyzed cyclopropanation using diazo compounds can be employed to form the cyclopropane ring attached to the bromophenyl group. Control of stereochemistry during this step is critical for obtaining the desired isomer.
Formation of the Hydrochloride Salt
The free amine is typically converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as dioxane or ethereal HCl solutions. This step improves the compound’s stability, crystallinity, and handling properties.
Summary of Preparation Methods in Tabular Form
Research Findings and Analytical Data
Spectroscopic Confirmation : The synthesized compounds are typically characterized by ^1H NMR, ^13C NMR, and IR spectroscopy to confirm the cyclopropane ring and amine functionalities. The presence of bromine affects chemical shifts and coupling patterns, aiding structural confirmation.
Purity and Yield : Reported yields for key steps such as azide formation and reductive amination range from 55% to over 75%, with final products often exceeding 95% purity after chromatographic purification.
Reaction Optimization : Studies highlight the importance of solvent choice, temperature control, and reagent stoichiometry to maximize yield and minimize side reactions, such as ring opening or dehalogenation.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines with different substituents.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-[(2-Hydroxyphenyl)methyl]cyclopropan-1-amine.
Oxidation: Formation of 1-[(2-Bromophenyl)methyl]cyclopropanone.
Reduction: Formation of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, leading to its observed effects .
Comparison with Similar Compounds
Physicochemical Properties :
Structural Insights :
- The compound features a cyclopropane ring directly bonded to an amine group, with a 2-bromobenzyl substituent. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
- Predicted collision cross-section (CCS) values for adducts range from 135.4 Ų ([M+H]⁺) to 144.4 Ų ([M+Na-2H]⁻) , indicating its conformational flexibility in gas-phase analyses .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-[(2-bromophenyl)methyl]cyclopropan-1-amine hydrochloride with structurally related compounds, focusing on substituent variations and physicochemical properties:
Pharmacological Potential
- Serotonin Receptor Affinity : Structurally similar N-substituted cyclopropylmethylamines (e.g., compounds 29–31 in ) exhibit functionally selective serotonin 2C (5-HT₂C) receptor modulation. The bromine substituent in the target compound may enhance selectivity due to its electron-withdrawing effects .
- Dual-Acting Modulators : Cyclopropane-containing amines are explored as allosteric modulators for FFAR1/FFAR4 receptors, though the target compound’s activity remains unstudied .
Biological Activity
1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride, with the molecular formula C10H12BrN and a molecular weight of approximately 226.12 g/mol, is a cyclopropylamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring and a bromophenyl moiety, suggesting possible interactions with various biological targets.
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. Research indicates that compounds in this class may act as enzyme inhibitors, particularly targeting lysine-specific demethylase (LSD1), which plays a significant role in epigenetic regulation and cancer progression . The inhibition of LSD1 can lead to altered gene expression profiles, potentially reversing malignant phenotypes in cancer cells.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Lysine-specific demethylase (LSD1) | Competitive | Not specified |
| Human neutrophil elastase | Non-competitive | Not specified |
These interactions suggest that the compound may possess therapeutic potential in treating conditions characterized by dysregulated enzyme activity, such as cancer and inflammatory diseases .
Cellular Effects
In cellular models, this compound has been shown to induce apoptosis and cell cycle arrest. Specifically, it promotes apoptosis through the activation of caspase pathways, which are crucial for programmed cell death . Additionally, the compound's influence on cellular signaling pathways can lead to changes in gene expression that may contribute to its anti-cancer properties.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapy : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These effects are attributed to the compound's ability to inhibit critical enzymes involved in tumor growth .
- Neuropharmacological Applications : The piperidine component associated with cyclopropylamines has been linked to neuropharmacological effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as depression and anxiety .
Toxicity and Dosage Effects
The biological activity of this compound is dose-dependent. Lower doses have shown efficacy in inhibiting target enzymes without significant toxicity, while higher doses may lead to adverse effects, including off-target interactions that disrupt normal cellular functions .
Metabolic Pathways
Understanding the metabolic pathways involved in the degradation of this compound is crucial for assessing its therapeutic viability. It is likely metabolized through oxidative processes, leading to both active and inactive metabolites that may influence its overall biological activity .
Q & A
Q. What are the common synthetic routes for 1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethylamine reacts with 2-bromobenzyl halides under controlled conditions. Hydrochloric acid is then added to form the hydrochloride salt . Key parameters for purity optimization include:
- Temperature control : Maintaining 0–5°C during salt formation minimizes byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Recrystallization using ethanol/water mixtures yields >95% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : and NMR identify cyclopropane ring strain (δ 0.5–1.5 ppm for cyclopropane protons) and the 2-bromophenyl group (δ 7.2–7.6 ppm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 256.1 (M+H) and isotopic patterns for bromine .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity .
Q. What are the primary reaction pathways for this compound in organic synthesis?
The amine group and bromophenyl moiety enable diverse reactions:
- Nucleophilic substitution : Bromine can be replaced with nucleophiles (e.g., amines, thiols) under Pd catalysis .
- Reductive amination : The primary amine reacts with ketones/aldehydes to form secondary amines .
- Cyclopropane ring-opening : Strong acids (e.g., HSO) induce ring-opening to form linear alkanes .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reported reactivity data?
Discrepancies in reaction yields (e.g., 60–85% for bromine substitution) may arise from steric effects or solvent polarity. Use:
- DFT calculations : Analyze transition states to identify steric hindrance from the 2-bromophenyl group .
- Machine learning : Train models on datasets like Reaxys to predict optimal conditions (e.g., solvent/base pairs) . Example workflow:
| Parameter | Low Yield Conditions | High Yield Conditions |
|---|---|---|
| Solvent | DCM | DMF |
| Base | KCO | CsCO |
| Temperature (°C) | 25 | 80 |
Q. What strategies improve enantioselective synthesis of cyclopropane derivatives like this compound?
- Chiral auxiliaries : Use (R)-BINOL-based catalysts to induce asymmetry during cyclopropanation .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .
Q. How does the cyclopropane ring’s strain influence pharmacological activity in analogs?
The ring’s 60° bond angles increase torsional strain, enhancing binding to rigid enzyme pockets (e.g., monoamine oxidases). Compare analogs:
| Analog | Binding Affinity (K, nM) | Metabolic Stability (t, h) |
|---|---|---|
| 1-[(2-Bromophenyl)methyl]cyclopropane | 12.3 | 4.7 |
| Linear hexylamine derivative | 89.4 | 1.2 |
| Data from enzymatic assays show strained cyclopropanes improve target engagement but reduce metabolic stability . |
Q. What are the limitations of current retrosynthetic approaches for this compound?
AI-driven tools (e.g., Reaxys, Pistachio) often prioritize routes requiring rare reagents (e.g., Pd(PPh)). Solutions include:
- Alternative pathways : Use Cu-catalyzed Ullmann couplings to replace Pd .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
Methodological Considerations
Q. How to design experiments assessing the compound’s stability under varying pH?
- Buffer systems : Incubate the compound in buffers (pH 2–12) at 37°C for 24h.
- Analytical tools : Monitor degradation via HPLC-UV at 254 nm.
- Key finding : Stability decreases at pH >10 due to amine deprotonation and cyclopropane ring hydrolysis .
Q. What protocols validate biological activity without interference from hydrochloride counterions?
- Ion-exchange chromatography : Replace Cl with acetate using Dowex® 1×8 resin.
- Control experiments : Compare free base and hydrochloride forms in receptor-binding assays .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
